(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Overview
Description
(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, commonly known as R-MPPE, is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. It belongs to the class of phenethylamines and is structurally similar to amphetamines. R-MPPE is a chiral compound, meaning it exists in two mirror-image forms, and only one of them (the R-enantiomer) has been found to have biological activity.
Scientific Research Applications
Synthesis of Polyfunctionally Substituted Pyridines
1-Phenyl-2-(phenylsulfonyl)ethanone, a related compound, has been used in the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety. These compounds have potential applications in the development of novel chemical entities (Abu-Shanab, 2006).
Development of Medicinal Compounds
Catalysis in Chemical Reactions
Chiral synthons like (R)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine are synthesized for use in catalysis, such as in the asymmetric transfer hydrogenation of ketones. These catalytic processes are important in chemical manufacturing (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).
Antiarrhythmic Agent Research
Compounds with a methanesulfonamido moiety, similar to (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, have been studied for their potential as selective class III antiarrhythmic agents, which could have implications in cardiac health (Cross, Arrowsmith, Thomas, Gwilt, Burges, & Higgins, 1990).
Research on Sulfur Chemistry
Reactions involving sulfenes, like phenylsulfene derived from benzylsulfonyl chloride, have been studied for their potential in creating new sulfur-containing chemical structures. This research is significant for the development of new compounds with sulfur-based functionalities (Hiraoka & Kobayashi, 1975).
properties
IUPAC Name |
(1R)-1-(4-methylsulfonylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAMLZUKCSRXAF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426125 | |
Record name | (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1038393-47-3 | |
Record name | (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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